

# Application of PROTAC ATR Degradator-2 in Synthetic Lethality Studies

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## Compound of Interest

Compound Name: PROTAC ATR degrader-2

Cat. No.: B15621571

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## Application Note

### Introduction

The principle of synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death while the loss of either one alone is viable, has emerged as a powerful strategy in cancer therapy. A key axis being explored is the interplay between the DNA Damage Response (DDR) pathways, particularly the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases. Cancers with deficiencies in the ATM pathway become highly reliant on the ATR signaling cascade to manage DNA damage and replication stress. This dependency creates a therapeutic window for targeting ATR.

PROTAC (Proteolysis Targeting Chimera) technology offers a novel approach to target proteins for degradation rather than just inhibition. **PROTAC ATR degrader-2** (also known as compound 8i) is a heterobifunctional molecule designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of the ATR protein. This application note details the use of **PROTAC ATR degrader-2** in synthetic lethality studies, particularly in the context of ATM-deficient cancers.

### Principle of Application

In ATM-deficient cancer cells, the ATR signaling pathway is the primary mechanism for responding to DNA replication stress and initiating cell cycle checkpoints. The degradation of ATR by **PROTAC ATR degrader-2** in these cells leads to a collapse of this compensatory

pathway. The resulting accumulation of unrepaired DNA damage and genomic instability triggers catastrophic mitotic failure and apoptosis, selectively killing the ATM-deficient cancer cells while sparing healthy cells with functional ATM.

## Quantitative Data Summary

The following tables summarize the quantitative data for **PROTAC ATR degrader-2** and other relevant ATR degraders in cancer cell lines.

Table 1: Degradation Potency of **PROTAC ATR Degrader-2** in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line	PROTAC ATR Degrader-2 (Compound 8i) DC50 (nM)
MV-4-11	22.9[1][2]
MOLM-13	34.5[1][2]

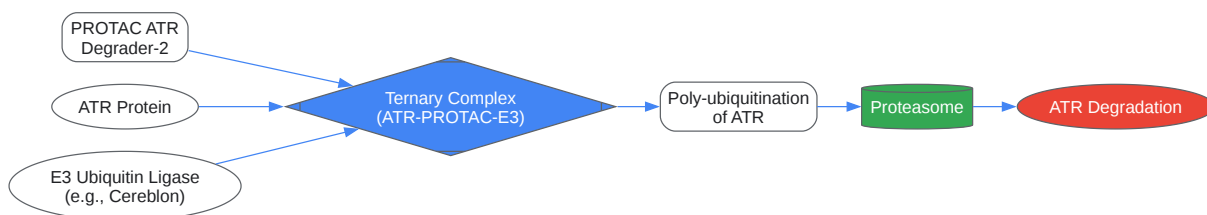
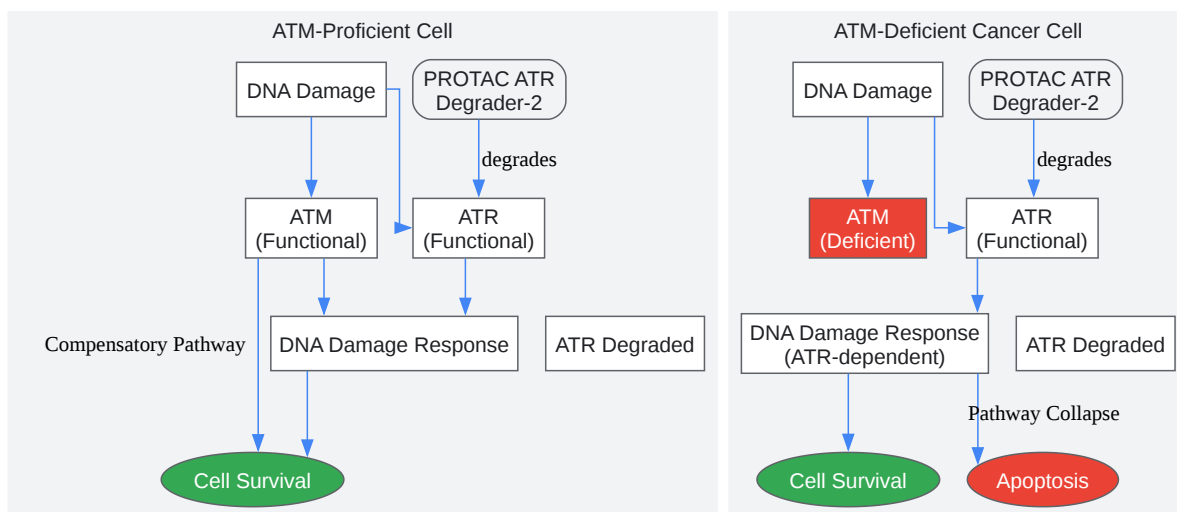
Table 2: Degradation Potency of another ATR PROTAC (ZS-7) in ATM-deficient Colorectal Cancer Cells

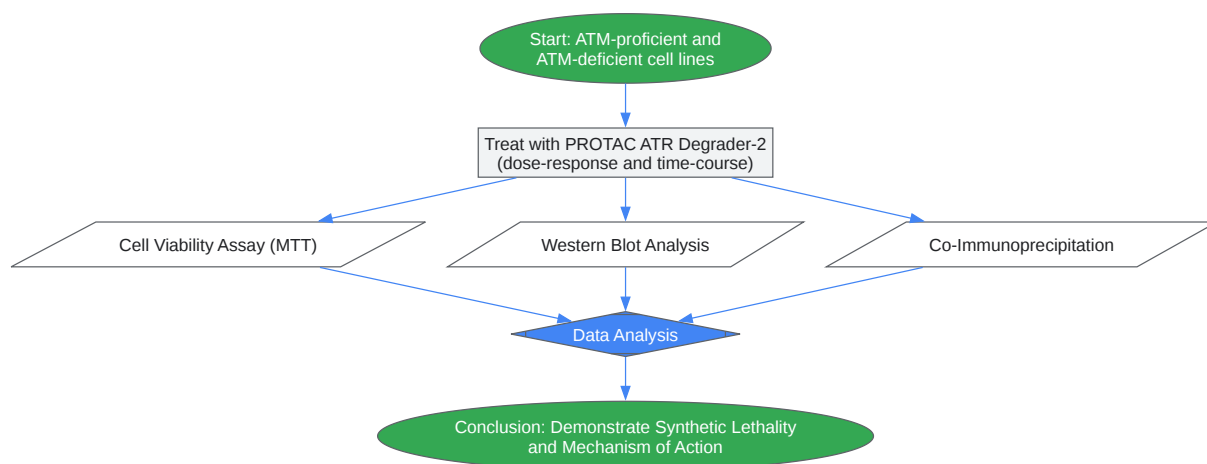
Cell Line	PROTAC ATR Degrader (ZS-7) DC50 (μM)
LoVo (ATM-deficient)	0.53[3]

Table 3: Apoptosis Induction by an ATR PROTAC in ATM-deficient Colorectal Cancer Cells

Cell Line	Treatment	Apoptotic Rate (%)
LoVo	PROTAC ATR Degrader (ZS-7) at 0.5 μM	23.91[4]
LoVo	PROTAC ATR Degrader (ZS-7) at 1 μM	45.62[4]

## Visualizations





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